

Thermodynamic Characterization of Gd Ni Hydride Systems: A Technical Guide

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Compound of Interest

Compound Name: Gadolinium--nickel (2/7)

CAS No.: 12024-84-9

Cat. No.: B14736057

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Part 1: Executive Summary

The intermetallic compound Gd

Ni

represents a critical intersection between hydrogen storage technology and magnetocaloric refrigeration. Belonging to the

superlattice family, it bridges the thermodynamic stability of

compounds (like LaNi

) and the high capacity of

Laves phases.

This guide details the thermodynamic properties of Gd

Ni

hydride formation, focusing on the enthalpy (

) and entropy (

) of reaction, crystallographic polymorphism, and the precise experimental methodologies required for characterization. For researchers, understanding these parameters is essential for tuning the Curie temperature (

) in magnetic cooling applications or optimizing desorption kinetics for hydrogen storage.

Part 2: Structural Framework & Polymorphism

To interpret the thermodynamics of Gd

Ni

, one must first understand its crystal structure. Gd

Ni

is not a random alloy but a superlattice structure composed of alternating blocks of:

- GdNi

(CaCu

-type structure)

- GdNi

(MgCu

-type Laves phase)

The stoichiometry follows the rule:

(with stacking adjustments).

Polymorphs

Gd

Ni

typically crystallizes in two allotropic forms depending on the annealing temperature:

- Hexagonal ($P6_3/mmc$): Ce
Ni
-type (Space group $P6_3/mmc$). Stable at lower annealing temperatures ($< 950^\circ\text{C}$).
- Rhombohedral ($R\bar{3}m$): Gd
Co
-type (Space group $R\bar{3}m$). Stable at higher annealing temperatures ($> 950^\circ\text{C}$).

Thermodynamic Implication: The specific polymorph dictates the interstitial void size and distribution, directly influencing the plateau pressure (

) and the hysteresis in the Pressure-Composition-Temperature (PCT) isotherms.

Part 3: Thermodynamic Characterization

The formation of the hydride can be described by the reversible reaction:

Pressure-Composition-Temperature (PCT) Isotherms

The PCT isotherm is the "fingerprint" of the hydride. For Gd

Ni

, the isotherms typically exhibit multiple plateaus, reflecting the sequential filling of different interstitial sites (e.g.,

sites in the Laves block vs.

sites in the

block).

- α -phase: Solid solution of H in the metal lattice (sloping curve).
- transition: The plateau region where two phases coexist. The flatness of this plateau indicates the homogeneity of the sample.
- β -phase: Saturated hydride phase (vertical rise in pressure).

Van 't Hoff Analysis

The thermodynamic parameters are extracted using the Van 't Hoff equation, which relates the equilibrium plateau pressure (

) to temperature (

): [1]

Where:

- R is the universal gas constant ($\text{J/mol}\cdot\text{K}$).
- ΔH_f is the Enthalpy of formation (indicates bond strength).
- ΔS_f is the Entropy of formation (indicates ordering of H gas into the solid lattice).

Thermodynamic Data Summary

The following table summarizes typical thermodynamic values for Gd-Ni systems. Note that Gd

Ni

values are intermediate between its subunits.

| Material | Structure Type | (kJ/mol H) | (J/K·mol H) | Notes |
|----------|------------------|-------------|--------------|-------------------------------------|
| GdNi | CaCu | | | Low capacity, stable plateau. |
| Gd Ni | Superlattice () | | | Multiple plateaus; values averaged. |
| GdNi | Laves Phase | | | Very stable, hard to desorb. |

Note: Values are exothermic (negative). A more negative

implies a more stable hydride, requiring higher temperatures for desorption.

Part 4: Experimental Protocol (Sieverts Method)

To ensure Scientific Integrity, the following protocol utilizes a volumetric (Sieverts) apparatus. This method is self-validating through leak testing and volume calibration.

Phase 1: Sample Preparation & Activation

- Synthesis: Arc-melt Gd and Ni (99.9% purity) under Argon. Anneal at 900°C (for) or 1050°C (for) for 7 days to ensure phase homogeneity.
- Crushing: Crush the ingot into <2mm chunks in an inert glovebox (O < 1 ppm) to prevent surface oxidation.
- Loading: Load ~500 mg into the reactor cell of the Sieverts apparatus.
- Activation:
 - Evacuate to

mbar at 300°C for 3 hours.

- Introduce H

at 30 bar at Room Temperature (RT).

- Perform 5-10 absorption/desorption cycles to decrepitate the sample and expose fresh surfaces.

Phase 2: PCT Data Collection

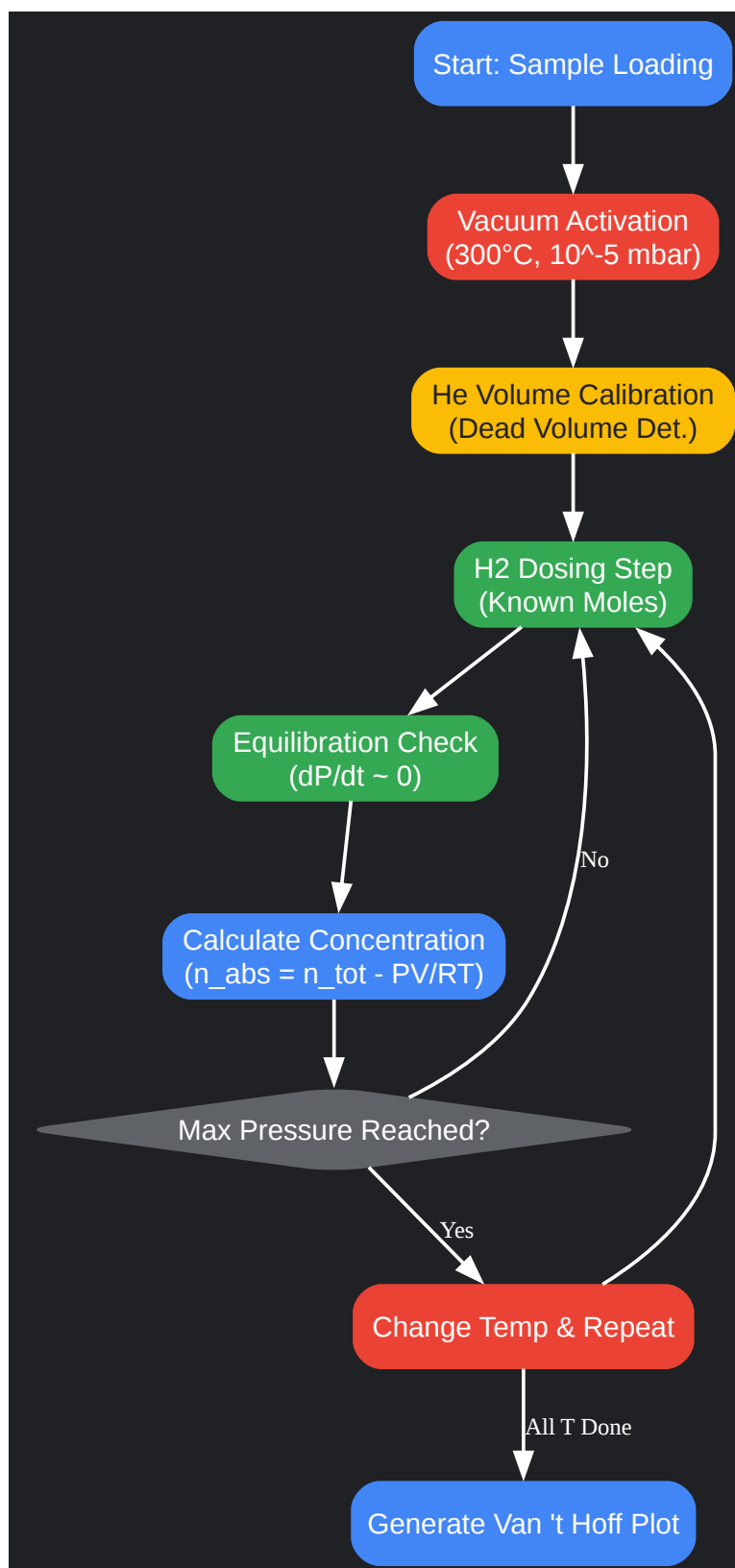
- Volume Calibration: Use Helium (non-absorbing) to measure the "Dead Volume" of the sample cell at the specific measurement temperatures. Critical Step: Errors here lead to massive capacity calculation errors.
- Dosing (Absorption):
 - Set Temperature
(e.g., 298 K).
 - Inject a known mole quantity of H
(
) into the reservoir.
 - Open valve to sample. Wait for equilibrium (
bar/min).
 - Calculate absorbed hydrogen:
.
- Desorption: Step-wise removal of gas to map the hysteresis.
- Repeat: Perform at
(323 K),

(348 K), etc., to generate the Van 't Hoff plot.

Part 5: Visualization of Workflows

Diagram 1: PCT Measurement Logic (Sieverts Cycle)

This diagram illustrates the logical flow of the volumetric measurement process, ensuring data integrity.

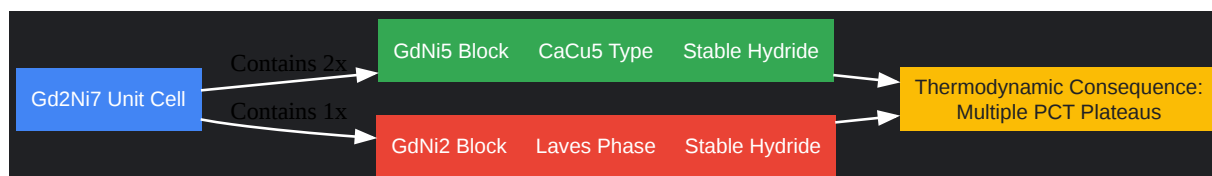


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Caption: Logical workflow for volumetric (Sieverts) determination of thermodynamic properties.

Diagram 2: Structural Subunits of Gd Ni

Understanding the superlattice nature explains the multi-plateau behavior in thermodynamics.



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Caption: Gd₂Ni₇ superlattice structure combining AB₅ and AB₂ subunits, leading to complex isotherms.

Part 6: References

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Sources

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